Miripirium chloride

Descripción

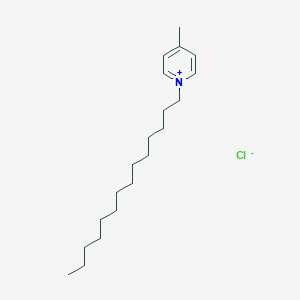

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-methyl-1-tetradecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSINFCZHUVLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046834 | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-88-1 | |

| Record name | Myristyl-γ-picolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miripirium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quatresin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-tetradecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIPIRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Classification of Miripirium Chloride

International Nonproprietary Name (INN) Designations

The World Health Organization (WHO) has assigned "miripirium chloride" as an International Nonproprietary Name (INN). nih.govwho.intwikipedia.org This designation provides a unique and globally recognized name for the active substance. The INN system facilitates the identification of pharmaceutical substances and ensures clear communication among healthcare professionals and researchers worldwide. The INN for this compound is also available in other languages, including chlorure de miripirium (B12808349) (French), cloruro de miripirio (Spanish), and miripirii chloridum (Latin). nih.govchemspider.comchemindex.com

Systematic Chemical Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4-methyl-1-tetradecylpyridin-1-ium chloride. medkoo.comhodoodo.comnih.gov This name precisely describes the molecular structure, indicating a pyridine (B92270) ring with a methyl group at the fourth position and a tetradecyl (or myristyl) chain attached to the nitrogen atom, with chloride as the counter-ion. nih.govcymitquimica.com

The compound is also registered under various chemical numbering systems that facilitate its identification in databases and regulatory frameworks. Its CAS (Chemical Abstracts Service) Registry Number is 2748-88-1. nih.govchemicalbook.comanalyticachemie.in

Synonyms and Related Chemical Entities

This compound is known by a variety of synonyms, reflecting its commercial and chemical history. Some of the commonly used synonyms include:

Myristyl-gamma-picolinium chloride nih.govchemicalbook.compharmaffiliates.com

1-Myristylpicolinium chloride chemspider.comontosight.ai

Quatresin nih.govchemicalbook.compharmaffiliates.com

Wet-Tone B nih.govchemicalbook.compharmaffiliates.com

1-Tetradecyl-4-picolinium chloride nih.govpharmaffiliates.comclyzo.com

4-Methyl-1-tetradecylpyridinium chloride nih.govclyzo.comchemsrc.com

Chemically, this compound is classified as a quaternary ammonium (B1175870) compound. cymitquimica.comontosight.ai This class of compounds is characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. cymitquimica.com Specifically, it belongs to the methylpyridine subgroup. contaminantdb.ca Its structure includes a long hydrophobic alkyl chain (myristyl group) and a hydrophilic cationic head (the picolinium ring), which gives it surfactant properties. cymitquimica.comontosight.ai

| Identifier Type | Identifier |

| IUPAC Name | 4-methyl-1-tetradecylpyridin-1-ium chloride medkoo.comhodoodo.comnih.gov |

| INN | This compound nih.govwho.intwikipedia.org |

| CAS Number | 2748-88-1 nih.govchemicalbook.comanalyticachemie.in |

| Molecular Formula | C20H36ClN nih.govchemicalbook.compharmacompass.com |

| Synonym |

| Myristyl-gamma-picolinium chloride nih.govchemicalbook.compharmaffiliates.com |

| 1-Myristylpicolinium chloride chemspider.comontosight.ai |

| Quatresin nih.govchemicalbook.compharmaffiliates.com |

| Wet-Tone B nih.govchemicalbook.compharmaffiliates.com |

| 1-Tetradecyl-4-picolinium chloride nih.govpharmaffiliates.comclyzo.com |

| 4-Methyl-1-tetradecylpyridinium chloride nih.govclyzo.comchemsrc.com |

Role and Functionality of Miripirium Chloride in Pharmaceutical Science

Miripirium (B12808349) Chloride as an Antimicrobial Preservative in Pharmaceutical Formulations

Miripirium chloride is utilized as an antimicrobial preservative in certain pharmaceutical products. drugfuture.commedkoo.comhodoodo.comncats.io As a cationic germicidal substance and quaternary ammonium (B1175870) antiseptic, it helps protect formulations from microbial contamination. drugfuture.comresearchgate.net A notable application of this compound was its use as a preservative in the methylprednisolone (B1676475) acetate (B1210297) suspension known as Depo-Medrol. drugfuture.commedkoo.comhodoodo.comncats.ioresearchgate.net Its role in this context is to ensure the sterility of the product during its shelf life. hpra.ie

Table 1: Pharmaceutical Formulations Citing this compound as a Preservative

| Formulation Name | Active Pharmaceutical Ingredient | Role of this compound |

|---|---|---|

| Depo-Medrol | Methylprednisolone Acetate | Antimicrobial Preservative medkoo.comncats.ioresearchgate.net |

Influence of this compound on Pharmaceutical Product Stability and Efficacy

The chemical nature of this compound as a surfactant and quaternary ammonium compound allows it to influence the stability and efficacy of pharmaceutical products. ontosight.ai It can reduce the surface tension in solutions, which is a valuable property for creating emulsions or solubilizing other components within a formulation. ontosight.ai This characteristic can be leveraged to enhance the solubility and, consequently, the bioavailability of active pharmaceutical ingredients (APIs) that are not easily dissolved in water. ontosight.ai

The inherent chemical stability of this compound is a key attribute for its use in pharmaceuticals. dataintelo.com It is considered stable enough for shipping under ambient conditions. medkoo.comhodoodo.com For storage, it is recommended to be kept in a dry, dark environment at 0 - 4 °C for short durations and at -20 °C for extended periods. medkoo.comhodoodo.com It is also noted as being hygroscopic. lgcstandards.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | medkoo.comhodoodo.com |

| Synonyms | Myristyl-gamma-picolinium Chloride, MPC | drugfuture.comlgcstandards.com |

| CAS Number | 2748-88-1 | medkoo.comlgcstandards.com |

| Molecular Formula | C₂₀H₃₆ClN | lgcstandards.comalfa-chemistry.com |

| Molecular Weight | 325.96 g/mol | lgcstandards.comanalyticachemie.in |

| Appearance | Off-White to Light Brown Solid Powder | lgcstandards.comanalyticachemie.in |

| Solubility | Slightly soluble in DMSO and Methanol | lgcstandards.com |

| Purity | >98% | medkoo.comlgcstandards.com |

| Melting Point | 51.2-51.9°C | analyticachemie.in |

| Storage | 2 - 8°C, dark, hygroscopic | lgcstandards.comanalyticachemie.in |

Investigation of this compound as an Active Pharmaceutical Ingredient (API) Component

Beyond its role as an excipient, this compound has been investigated for its potential as a component of Active Pharmaceutical Ingredients (APIs). pmarketresearch.com Research has explored its use in novel drug delivery systems and as a key intermediate in the synthesis of APIs, particularly for anti-infective and anti-inflammatory medications. pmarketresearch.com

Its unique chemical properties suggest it may be effective against resistant bacterial strains, making it a compound of interest in addressing antibiotic resistance. pmarketresearch.com Studies have indicated that formulations incorporating this compound demonstrate enhanced bioavailability and efficacy. pmarketresearch.com Furthermore, some research indicates that this compound can suppress the synthesis of glycosaminoglycan in cartilage and synovial membranes. medkoo.comhodoodo.com

This compound as a Stabilizer for Active Pharmaceutical Ingredients

The potential of this compound as a stabilizing agent for APIs is an area of active research. pmarketresearch.com Its inherent chemical stability contributes to its suitability for this function. dataintelo.com In some contexts, it is classified as a stabilizer. docking.org For example, a patent application has identified this compound as a possible stabilizer in certain foamable pharmaceutical compositions. google.com This suggests its utility in maintaining the chemical integrity and extending the shelf-life of active ingredients in various dosage forms.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Benzyl alcohol |

| Carbon |

| Chlorine |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Hydrochloric acid |

| Hydrogen |

| Lidocaine hydrochloride monohydrate |

| Methanol |

| Methylprednisolone acetate |

| This compound |

| Myristyl-gamma-picolinium chloride |

| Nitrogen |

| Sodium chloride |

| Sodium hydroxide |

Toxicological and Safety Research of Miripirium Chloride

Acute Toxicity Studies of Miripirium (B12808349) Chloride in Animal Models

Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical compound following short-term exposure. For Miripirium chloride, these studies have focused on determining lethal doses and observing immediate physiological reactions in animal models.

The Lethal Dose 50% (LD50) is a standard measure of acute toxicity, representing the dose required to be fatal to 50% of a tested animal population. Determinations for this compound in rats have established LD50 values for intravenous, intraperitoneal, subcutaneous, and oral routes of administration. ncats.io The intravenous and intraperitoneal routes were found to be the most toxic, with significantly lower LD50 values compared to subcutaneous or oral administration, indicating rapid systemic effects when the compound directly enters circulation. ncats.io

| Route of Administration | Approximate LD50 (mg/kg) in Rats |

| Intravenous | 30 |

| Intraperitoneal | 7.5 |

| Subcutaneous | 200 |

| By Stomach Tube (Oral) | 250 |

| Data sourced from animal studies on rats. ncats.io |

Detailed descriptions of the specific physiological responses leading to lethality in acute toxicity studies are not extensively documented in the available literature. researchgate.net The primary focus of the reported studies was the determination of the lethal dose. ncats.io

Chronic Toxicity Investigations of this compound in Experimental Systems

Information regarding the chronic toxicity of this compound is very restricted in published animal studies and case reports. researchgate.nettaylorandfrancis.com Long-term investigations, which are crucial for understanding the cumulative effects of repeated exposure, have not been widely reported, leaving a gap in the comprehensive toxicological profile of the compound.

Neurotoxicity Research of this compound

Concerns have been raised about the neurotoxic potential of certain pharmaceutical excipients, including this compound. researchgate.net Research in this area has explored the mechanisms by which it may induce nerve cell damage and its specific effects on sensory neurons.

Additives in pharmaceutical formulations, such as this compound and polyethylene (B3416737) glycol, have been identified as potentially neurotoxic. researchgate.net The primary mechanism of neurotoxicity identified for this compound, particularly in combination with other preservatives, appears to be the induction of apoptosis, or programmed cell death. researchgate.net In vitro studies on sensory neurons have demonstrated that exposure to formulations containing this compound leads to an increase in apoptotic markers, suggesting that this is a key pathway for its cytotoxic effects on neural tissue. researchgate.net This process involves the activation of specific cellular pathways that result in the controlled dismantling of the cell. researchgate.netnih.gov

Dorsal root ganglia (DRG) contain the cell bodies of sensory neurons, which are critical for transmitting sensory information. nih.gov In vitro studies using isolated rat DRG sensory neurons have been instrumental in demonstrating the cytotoxic effects of this compound. researchgate.net

In one study, DRG neurons were exposed to a commercial preparation containing methylprednisolone (B1676475) acetate (B1210297) with this compound and polyethylene glycol as preservatives. The results indicated a direct cytotoxic effect on these primary sensory neurons. researchgate.net Key findings from this research include:

Dose-Related Apoptosis: The TUNEL assay, a method for detecting DNA fragmentation that is a hallmark of apoptosis, showed a dose-related increase in apoptotic cells with increasing concentrations of the commercial formulation. researchgate.net

Caspase-3 Expression: There was a significant increase in the expression of caspase-3, a key "executioner" enzyme in the apoptotic pathway. Concentrations of the formulation caused 1.5 to 2 times higher caspase-3 expression compared to control cells. researchgate.net

Preservative-Driven Toxicity: When the concentration of the preservatives (this compound and polyethylene glycol) was reduced, the rate of apoptosis in the DRG neurons was significantly lower. This finding strongly suggests that the preservative components are responsible for the observed harmful effects on the neurons. researchgate.net

| Experimental Condition | Key Observation | Implication |

| DRG neurons + Commercial formulation | Dose-dependent increase in TUNEL-positive (apoptotic) cells. researchgate.net | The formulation is cytotoxic to sensory neurons. |

| DRG neurons + Commercial formulation | 1.5-2x increase in caspase-3 expression vs. control. researchgate.net | The mechanism of cell death is apoptosis. |

| DRG neurons + Formulation with reduced preservatives | Significantly less apoptosis observed. researchgate.net | This compound and/or polyethylene glycol are the primary toxic agents. |

| Summary of in vitro findings on isolated rat DRG sensory neurons. researchgate.net |

Histological and Clinical Manifestations of this compound Neurotoxicity in Animal Models

Additives in methylprednisolone acetate formulations, including this compound, have been identified as potentially neurotoxic, particularly when administered intrathecally. researchgate.net Animal model studies are crucial for understanding the specific pathological changes that occur in nervous tissue following exposure.

Research in mice has described the neuropathy that develops following the administration of certain chloride compounds. nih.gov While not specific to Miripirium, this research provides a model for central-peripheral distal axonopathy. nih.gov The pathological changes observed were primarily restricted to the nervous system and included nerve fiber degeneration in peripheral nerves, roots, and the spinal cord, with effects being more pronounced distally. nih.gov Histological examination revealed an increase in neurofilaments as an early change preceding axonal degeneration. nih.gov Furthermore, vacuolated lesions, resulting from the swelling of astrocytes and their processes, were observed in the spinal cord. nih.gov From a clinical standpoint, these histological changes can manifest as functional disability in the animals. nih.gov

| Animal Model | Histological Findings | Clinical Manifestations |

|---|---|---|

| Mouse | Degeneration of nerve fibers in peripheral nerves and spinal cord; Swelling of astrocytes. nih.gov | Functional disability. nih.gov |

Immunological Responses to this compound

This compound is also recognized as an agent capable of eliciting various immunological responses, ranging from delayed hypersensitivity to contact dermatitis.

Delayed Hypersensitivity Reactions to this compound

Delayed-type hypersensitivity, or Type IV hypersensitivity, is a T-cell mediated immune response that takes 24 to 72 hours to develop. mdpi.com this compound has been identified as a cause of such reactions. nih.gov It has been implicated in localized delayed-type reactions, particularly when present as an excipient in injectable corticosteroid suspensions. researchgate.net These reactions can manifest as eczematous dermatitis that spreads from the site of injection. researchgate.net Cases have been documented where individuals developed delayed hypersensitivity to this compound used as a preservative. nih.gov

Contact Allergy and Dermatitis Associated with this compound

Contact allergy to this compound has been reported, leading to allergic contact dermatitis. researchgate.netnih.gov This is a type of delayed hypersensitivity reaction that occurs after the skin comes into contact with an allergen. hopkinsmedicine.orgyalemedicine.org The clinical presentation is typically a red, itchy rash that may be flat or raised and can sometimes form blisters. yalemedicine.org In the context of this compound, these reactions have been observed in patients receiving injections of products containing this preservative, such as Depo-Medrol. researchgate.netnih.gov Patch testing with this compound has been reported as positive in individuals who have experienced these reactions. researchgate.net

| Reaction Type | Key Research Finding | Clinical Manifestation |

|---|---|---|

| Delayed Hypersensitivity (Type IV) | Confirmed cause of localized delayed-type reactions when used as a preservative in injectables. researchgate.netnih.gov | Eczematous dermatitis spreading from the injection site. researchgate.net |

| Allergic Contact Dermatitis | Positive patch tests confirm sensitization to this compound. researchgate.net | Red, itchy rash, which can be flat, raised, or blistered at the point of contact. nih.govyalemedicine.org |

Mechanisms of Allergic and Anaphylactic Reactions to this compound

The mechanisms underlying allergic reactions can be complex. The classic allergic reaction is an IgE-mediated (Type I) hypersensitivity response. nih.govmedscape.com This process involves initial sensitization to an allergen, leading to the production of allergen-specific IgE antibodies that bind to mast cells and basophils. medscape.commdpi.com Upon re-exposure, the allergen cross-links these IgE antibodies, triggering the degranulation of these cells and the release of inflammatory mediators like histamine. nih.govmdpi.com This cascade of events is responsible for the rapid onset of symptoms seen in anaphylaxis, such as urticaria, angioedema, bronchoconstriction, and hypotension. medscape.com

Hypersensitivity reactions to pharmaceutical excipients, including this compound, have been reported. researchgate.net While glucocorticoids are used to treat hypersensitivity, the drugs themselves or the excipients in their formulations can induce severe immediate-type hypersensitivity reactions. researchgate.net Some of these reactions involving excipients have been confirmed to be IgE-mediated through the demonstration of specific IgE antibodies. researchgate.net In cases of suspected hypersensitivity to a corticosteroid preparation, a complete allergy work-up should include testing for the excipients as well as the active ingredients. researchgate.net

Cytotoxicity Profiling of this compound

Cytotoxicity profiling is a critical aspect of toxicological research, aimed at characterizing the adverse effects of chemical compounds on living cells. For this compound, a quaternary ammonium (B1175870) compound used as an antimicrobial preservative in certain pharmaceutical products, understanding its cellular toxicity is essential. ncats.io Research indicates that this compound, as a component in drug formulations, can exert cytotoxic effects. Studies have demonstrated that preservatives, including this compound (also referred to as myristyl-gamma-picolinium chloride or MGPC), can be harmful to neuronal cells. researchgate.net For instance, in-vitro research on primary isolated rat dorsal root ganglion (DRG) sensory neurons identified a cytotoxic effect from a commercial formulation containing this compound. researchgate.net This toxicity was evidenced by an increase in apoptotic cells, as determined by TUNEL assays and elevated expression of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net The research highlighted that the combination of preservatives in the formulation likely contributes to these harmful effects on cells. researchgate.net

Quantitative High-Throughput Screening (qHTS) is an advanced assay methodology used in toxicology and drug discovery to test a large number of chemical compounds against biological targets simultaneously. nih.govsemanticscholar.org Unlike traditional HTS which tests substances at a single concentration, qHTS generates concentration-response curves for every compound tested in a single experiment. nih.gov This approach provides detailed pharmacological data, including the potency (e.g., IC50 values) and efficacy of a compound, which helps to reliably profile the biological activities within large chemical libraries. nih.govsemanticscholar.org The use of cell-based assays in a qHTS format allows for the assessment of a compound's cytotoxicity across various cell types, revealing its spectrum of activity and potential mechanisms of toxicity. mdpi.com

Detailed research findings from quantitative high-throughput screening of this compound in extensive cell-based assays are not currently available in the public scientific literature. Such a study would involve screening this compound across a wide range of concentrations against a diverse panel of cell lines to generate comprehensive cytotoxicity profiles. The resulting data would be crucial for systematically characterizing its cellular toxicity.

Table 1: Illustrative Data Structure for qHTS Cytotoxicity Profiling

Note: The following table is a hypothetical representation of how qHTS data for this compound would be presented. No public data is available to populate this table.

| Cell Line | Assay Type | Parameter | Value | Curve Class |

| e.g., HEK293 | Cell Viability | IC50 (µM) | N/A | N/A |

| e.g., HepG2 | Cell Viability | IC50 (µM) | N/A | N/A |

| e.g., SH-SY5Y | Neuronal Viability | IC50 (µM) | N/A | N/A |

| e.g., A549 | Cell Viability | IC50 (µM) | N/A | N/A |

Bioactivity signature analysis, often referred to as bioactivity profiling, is a method used to characterize a compound by its pattern of biological responses across a panel of diverse biological assays. The resulting "signature" can be compared to the signatures of other compounds with known mechanisms of action. By identifying similarities in these patterns, researchers can form hypotheses about the compound's molecular targets and potential toxicological pathways. This approach is instrumental in chemical genomics for elucidating structure-activity relationships and predicting off-target effects.

A specific bioactivity signature analysis for this compound has not been detailed in the available scientific literature. Conducting such an analysis would require screening the compound across a broad, standardized panel of assays (e.g., receptor binding assays, enzyme inhibition assays, cell-based pathway assays) to generate a unique fingerprint of its biological effects. This signature would provide deeper insights into its mechanism of cytotoxicity.

Table 2: Illustrative Data Structure for Bioactivity Signature Analysis

Note: This table is a hypothetical example illustrating the type of data generated from a bioactivity signature analysis. Specific data for this compound is not publicly available.

| Assay Target Class | Specific Target | Activity Type | Potency (IC50/EC50) |

| e.g., G-Protein Coupled Receptor | e.g., Dopamine D2 | Antagonist | N/A |

| e.g., Kinase | e.g., EGFR | Inhibitor | N/A |

| e.g., Ion Channel | e.g., hERG | Blocker | N/A |

| e.g., Nuclear Receptor | e.g., Estrogen Receptor α | No activity | N/A |

Pharmacological Activities and Molecular Interactions of Miripirium Chloride

Inhibition of Hyaluronic Acid Biosynthesis by Miripirium (B12808349) Chloride

Research indicates that one of the key molecular interactions of Miripirium chloride involves the disruption of hyaluronic acid biosynthesis. ncats.ioncats.io Hyaluronic acid is a crucial glycosaminoglycan (a type of polysaccharide) found throughout the body's connective, epithelial, and neural tissues. It plays a significant role in joint lubrication, tissue hydration, and the structural integrity of the extracellular matrix.

This compound acts as an inhibitor of the enzymes responsible for synthesizing hyaluronic acid. ncats.io This inhibitory action disrupts the normal production of this vital biopolymer, which can have significant physiological consequences. This specific interaction underscores a primary aspect of its pharmacological profile. ncats.io The compound's ability to interfere with this pathway has been a subject of interest in biomedical research. ncats.io

Suppression of Cartilage and Synovial Membrane Glycosaminoglycan Synthesis by this compound

Beyond its effects on hyaluronic acid, this compound also demonstrates a broader suppressive effect on the synthesis of glycosaminoglycans (GAGs) in both articular cartilage and the synovial membrane. medkoo.com GAGs are long, unbranched polysaccharides that are major components of cartilage and synovial fluid, contributing to their viscoelastic and shock-absorbing properties. nih.gov

The suppression of GAG synthesis in these tissues can impact joint health and function. medkoo.com Articular cartilage relies on a dense matrix of proteoglycans (which are composed of GAGs) to resist compressive forces, while the synovial membrane produces components of the synovial fluid that lubricates the joint. nih.govnih.gov The interference of this compound with the metabolic pathways responsible for producing these essential molecules is a notable aspect of its biological activity. medkoo.com

This compound as a Cationic Germicidal Substance

This compound is classified as a cationic germicidal substance. researchgate.netmrimigraine.comresearchgate.net As a quaternary ammonium (B1175870) compound, it possesses a positively charged nitrogen atom, which allows it to interact with the negatively charged cell membranes of various microorganisms. cymitquimica.com This interaction can disrupt the membrane's structure and integrity, leading to cell death.

This germicidal property is the basis for its use as an antimicrobial preservative in certain pharmaceutical products, such as in some formulations of methylprednisolone (B1676475) acetate (B1210297) injections. ncats.iomedkoo.commedsinfo.com.au Its role is to prevent microbial contamination within the product. ncats.io The molecular structure of this compound, featuring a long hydrophobic myristyl group and a hydrophilic cationic picolinium head, gives it surfactant properties that contribute to its antimicrobial efficacy. cymitquimica.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | medkoo.com |

| Synonyms | Myristyl-gamma-picolinium chloride, Quatresin | nih.gov |

| CAS Number | 2748-88-1 | nih.gov |

| Molecular Formula | C20H36N.Cl | nih.gov |

| Classification | Cationic Germicidal Substance, Quaternary Ammonium Compound | researchgate.netmrimigraine.comresearchgate.netcymitquimica.com |

| Primary Use | Antimicrobial preservative | ncats.ioncats.iomedkoo.com |

Table 2: Pharmacological Profile of this compound

| Activity | Target | Effect | Source(s) |

|---|---|---|---|

| Biosynthesis Inhibition | Hyaluronic acid biosynthesis | Inhibitor | ncats.ioncats.io |

| Synthesis Suppression | Cartilage and synovial membrane glycosaminoglycans | Suppresses synthesis | medkoo.com |

| Antimicrobial Action | Microbial cell membranes | Germicidal | researchgate.netmrimigraine.comresearchgate.net |

Advanced Research Methodologies Applied to Miripirium Chloride

Application of Artificial Intelligence and Machine Learning in Miripirium (B12808349) Chloride Research and Development

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the research and development landscape for chemical compounds, including the quaternary ammonium (B1175870) compound Miripirium Chloride. pmarketresearch.comdimensionmarketresearch.com These advanced computational tools enable researchers to process and analyze vast datasets, leading to accelerated discovery of new applications and optimization of existing ones. pmarketresearch.com

Furthermore, AI and ML models are employed to enhance product formulation and quality control. By analyzing market trends and customer needs, AI can guide the development of new this compound formulations. dimensionmarketresearch.com In the broader context of quaternary ammonium compounds (QACs), ML algorithms have been successfully used to predict the antimicrobial activity of new chemical structures, thereby streamlining the synthesis and testing of more effective and safer compounds. researchgate.net This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error research methods. acs.org

Table 1: Applications of AI and Machine Learning in Quaternary Ammonium Compound (QAC) Research

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling | Utilizes algorithms to forecast the physicochemical properties and biological activity of novel QAC structures. researchgate.netacs.org | Accelerates the design of new this compound derivatives with enhanced efficacy or specific properties. |

| Resistance Pattern Analysis | Analyzes genomic data from pathogens to identify genetic markers associated with resistance to QACs. researchgate.netacs.org | Enables the development of strategies to combat potential resistance to this compound. |

| Formulation Optimization | Employs machine learning to identify optimal excipient combinations and concentrations for enhanced stability and delivery. dimensionmarketresearch.com | Aids in the creation of advanced this compound formulations with improved performance characteristics. |

| High-Throughput Screening | Uses AI to analyze data from large-scale screening assays, rapidly identifying promising QAC candidates. | Speeds up the discovery process for new applications of this compound in various fields. |

| Toxicity Prediction | Leverages computational models to predict the potential toxicity of QACs, ensuring higher safety standards. | Facilitates early-stage safety assessment in the development of new this compound-containing products. |

Innovations in this compound Delivery Systems

Nano-encapsulation Techniques for this compound

Several nano-encapsulation techniques are applicable to antimicrobial compounds. These include nanoprecipitation, where the polymer and the active agent are dissolved in a solvent and then introduced into a non-solvent, causing the formation of nanoparticles. radenfatah.ac.id Another common method is emulsion-evaporation, which is particularly suitable for encapsulating hydrophobic compounds. bohrium.com Biopolymers such as chitosan (B1678972) and its derivatives are often used as the "wall" material for these nanoparticles due to their biocompatibility and biodegradability. mdpi.com The ionic gelation method, for example, is a simple and mild technique used to prepare chitosan nanoparticles, preserving the activity of the encapsulated substance. mdpi.com

The resulting nanocarriers, which can be in the form of nanospheres, nanocapsules, or nanoemulsions, offer improved physical and chemical stability and can facilitate penetration through biological membranes, thereby enhancing the antimicrobial activity of the encapsulated agent. mdpi.comnih.gov

Enhanced Bioavailability and Efficacy through Novel Formulations

The bioavailability and efficacy of this compound are critical for its function, particularly in pharmaceutical applications. pmarketresearch.com As a quaternary ammonium compound, its permanent positive charge can limit its permeability across biological membranes, potentially leading to low bioavailability. google.com Novel formulation strategies are being developed to overcome these limitations. pmarketresearch.com

One approach involves the use of permeability enhancers. For instance, a patented method suggests that combining quaternary ammonium compounds with organic acids of varying chain lengths can enhance their permeability and, consequently, their bioavailability. google.com Another strategy is the development of advanced drug delivery systems. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate compounds like this compound, protecting them and facilitating their transport across cell membranes. nih.gov Studies on other compounds have shown that coating these liposomes with polymers like chitosan derivatives can further improve their stability in the gastrointestinal tract and lead to sustained release and significantly higher oral bioavailability. nih.gov

These innovative formulations aim to ensure that a higher concentration of the active compound reaches its target, thereby enhancing its therapeutic effects and allowing for potentially lower and more effective dosing. pmarketresearch.comgoogle.com

Table 2: Novel Formulation Strategies to Enhance Bioavailability of Quaternary Ammonium Compounds

| Formulation Strategy | Mechanism of Action | Potential Impact on this compound |

| Complexation with Organic Acids | Organic acids can enhance the permeability of permanently charged molecules through epithelial barriers. google.com | Increased absorption and bioavailability when administered orally. google.com |

| Liposomal Encapsulation | Encapsulates the drug in lipid vesicles, which can fuse with cell membranes to deliver the contents directly into the cell. nih.gov | Improved drug stability and cellular uptake. |

| Polymer-Coated Liposomes | A polymer coating (e.g., chitosan derivatives) provides protection from harsh environments (like gastric acid) and allows for sustained release. nih.gov | Enhanced stability in the GI tract and prolonged therapeutic effect. |

| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, increasing the dissolution and absorption of poorly soluble drugs. | Improved solubility and oral absorption of this compound. |

Bibliographic and Systematic Review Methodologies in this compound Safety Assessment

Bibliographic and systematic reviews are crucial methodologies for assessing the safety of pharmaceutical excipients like this compound. jhphs.orgresearchgate.net These reviews involve a structured and comprehensive search of existing literature to synthesize evidence on a specific topic.

In the context of this compound, which is used as a preservative in some pharmaceutical formulations, systematic reviews have been conducted to evaluate the safety of these products. researchgate.net For example, a bibliographic search was performed to investigate the clinical and histological effects of excipients, including Miripirium, in methylprednisolone (B1676475) acetate (B1210297) injections. researchgate.netnih.gov Such reviews help in identifying potential adverse effects and informing regulatory decisions. researchgate.netfree.fr

The methodology for these reviews is rigorous and transparent. It typically begins with a clearly defined research question and a predefined set of inclusion and exclusion criteria for studies. A comprehensive search strategy is then developed, utilizing multiple electronic databases such as Medline, Google Scholar, and the Cochrane Database. researchgate.netnih.govpharmaexcipients.com The search employs a combination of keywords related to the compound (e.g., "miripirium," "myristyl-gamma-picolinium") and the context of the investigation (e.g., "safety," "adverse effects," "excipients"). researchgate.netnih.gov The selection of studies, data extraction, and quality assessment are often performed by multiple reviewers independently to minimize bias. jhphs.org

Table 3: Example of a Bibliographic Search Methodology for Excipient Safety Assessment

| Methodological Step | Description | Example Keywords Used in this compound-Related Reviews researchgate.netnih.gov |

| Database Selection | Choosing relevant scientific and medical databases to search. | Medline, Google, Cochrane Database |

| Search Strategy | Defining a set of keywords and their combinations to identify relevant literature. | 'miripirium', 'myristyl-gamma-picolinium', 'side effects', 'intrathecal Depo-Medrol', 'polyethylene glycol' |

| Inclusion/Exclusion Criteria | Establishing clear criteria for which studies will be included in the review. | Studies addressing adverse effects of excipients in humans; narrative, integrative, or systematic reviews. jhphs.org |

| Data Extraction | Systematically collecting relevant information from the selected studies. | Excipients mentioned, related adverse effects, susceptible patient groups, safety recommendations. jhphs.org |

| Quality Assessment | Evaluating the methodological quality and risk of bias of the included studies. | Using established tools like the Cochrane Risk of Bias tool. jhphs.org |

Synthesis and Production Research of Miripirium Chloride

Advancements in Green Chemistry Techniques for Miripirium (B12808349) Chloride Production

The synthesis of Miripirium chloride is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Innovations in this area focus on creating more sustainable and environmentally benign production processes. These advancements are not only driven by environmental concerns but also by the potential for reduced production costs. ias.ac.in

One of the key green chemistry techniques being explored is the use of alternative energy sources to drive the synthesis reaction. Microwave-assisted synthesis, for instance, has emerged as a promising method for producing pyridinium (B92312) salts. researchgate.net This technique can significantly shorten reaction times, often leading to higher yields and purer products compared to conventional heating methods. researchgate.net The rapid and uniform heating provided by microwaves can enhance the kinetics of the N-alkylation reaction, which is central to the formation of this compound. researchgate.netresearchgate.net

Another significant area of advancement is the exploration of biocatalysis. This approach utilizes enzymes to catalyze chemical reactions under milder conditions of temperature and pressure, which can lead to substantial energy savings. ias.ac.in While specific enzymatic routes for this compound are still under investigation, the broader field of biocatalysis for producing quaternary ammonium (B1175870) salts is an active area of research. researchgate.net The use of enzymes could also improve the selectivity of the reaction, reducing the formation of by-products and simplifying purification processes. Recent studies suggest that a shift to such sustainable practices could decrease greenhouse gas emissions in the production process by as much as 30%. ias.ac.in

Phase-transfer catalysis (PTC) is another green chemistry tool applicable to the synthesis of this compound. PTC facilitates reactions between reactants in different phases (e.g., a solid and a liquid), often allowing for the use of more environmentally friendly solvents like water and reducing the need for harsh organic solvents. This can lead to easier work-up procedures and a reduction in waste generation.

The table below summarizes some of the green chemistry techniques applicable to the synthesis of pyridinium salts like this compound.

| Green Chemistry Technique | Potential Advantages for this compound Production |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher product purity. researchgate.netresearchgate.net |

| Biocatalysis | Milder reaction conditions, reduced energy consumption, high selectivity. ias.ac.inresearchgate.net |

| Phase-Transfer Catalysis | Use of greener solvents (e.g., water), simplified work-up, waste reduction. |

Optimizing Efficiency and Yield in this compound Synthesis

The traditional synthesis of this compound involves the quaternization of 4-methylpyridine (B42270) with a 1-tetradecyl halide. Research efforts have been directed at optimizing the reaction conditions to maximize efficiency and yield.

A study on the synthesis of 4-methyl-1-tetradecylpyridinium bromide, a close analog of this compound, demonstrated a 95% yield when the reaction was carried out by refluxing 4-methylpyridine with 1-bromotetradecane (B124005) in acetonitrile (B52724) for 48 hours. mdpi.com This highlights the importance of solvent choice and reaction time in achieving high conversion rates. Similarly, the synthesis of a series of N-alkylpyridinium salts with varying alkyl chain lengths (from C8 to C20) has been successfully achieved by refluxing the corresponding alkyl halide with pyridine (B92270) in ethanol (B145695). researchgate.net It was noted that the synthesis of compounds with longer alkyl chains, such as those in this compound, was often more straightforward. researchgate.net

The choice of the leaving group on the alkyl chain also plays a crucial role. While alkyl chlorides, bromides, and iodides can all be used, their reactivity varies, which can impact the required reaction temperature and duration. The table below presents a comparative look at reaction parameters for the synthesis of long-chain alkylpyridinium salts.

| Reactants | Solvent | Reaction Conditions | Yield | Reference |

| 4-methylpyridine and 1-bromotetradecane | Acetonitrile | Reflux, 48 hours | 95% | mdpi.com |

| Pyridine and various alkyl halides (C8-C20) | Ethanol | Reflux | Not specified | researchgate.net |

| 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde and n-alkyl bromides | Ethanol | Reflux, 24 hours | Good to excellent | ias.ac.in |

Solvent-Free Synthesis Approaches for this compound

A significant step towards greener chemical production is the development of solvent-free synthesis methods. These approaches not only reduce the environmental impact associated with solvent use and disposal but can also lead to improved reaction kinetics due to higher reactant concentrations.

For the synthesis of quaternary ammonium salts, including pyridinium salts, mechanochemistry has emerged as a viable solvent-free technique. This involves the use of mechanical force, such as grinding or milling, to initiate and sustain a chemical reaction. A study on the iodoquaternization of alkenes with N-heteroarenes reported a solvent-free method using manual grinding with iodine as an oxidant, achieving complete atom economy. researchgate.net

Another approach is the use of solid-supported reactions. For instance, the N-alkylation of N,N-dimethyl pyridine-4-amine has been achieved with high yields (96-98%) and significantly reduced reaction times (10-15 minutes) using a solvent-free, silica-supported method in a muffle furnace at 100°C. thieme-connect.comgoogle.de This method avoids the need for toxic organic solvents and simplifies the work-up process. thieme-connect.com

Liquid-assisted grinding (LAG) is a related technique where a minimal amount of a liquid is added to a solid reaction mixture to facilitate the reaction. This has been shown to be effective for the synthesis of quaternary pyridinium salts where neat grinding did not yield a product. The addition of a few drops of ethanol and silica (B1680970) gel to a mixture of pyridoxal (B1214274) oxime and substituted phenacyl bromides resulted in the formation of the desired salts after 10 to 30 minutes of grinding. researchgate.net

The following table compares different solvent-free or near-solvent-free synthesis methods for pyridinium salts.

| Synthesis Method | Key Features | Reactants (Example) | Yield | Reference |

| Mechanochemistry (Manual Grinding) | Solvent-free, uses iodine as oxidant, complete atom economy. researchgate.net | Alkenes and N-heteroarenes | Not specified | researchgate.net |

| Solid-Supported Synthesis | Solvent-free, silica-supported, rapid reaction. thieme-connect.comgoogle.de | N,N-dimethyl pyridine-4-amine and benzyl/4-nitrobenzyl bromide | 96-98% | thieme-connect.comgoogle.de |

| Liquid-Assisted Grinding (LAG) | Minimal solvent, uses silica gel as a grinding aid. researchgate.net | Pyridoxal oxime and phenacyl bromides | Moderate to excellent | researchgate.net |

Utilization of Renewable Feedstocks in this compound Manufacturing

The chemical industry is increasingly looking towards renewable feedstocks as sustainable alternatives to petroleum-based raw materials. heraeus-precious-metals.comreagent.co.uk This shift is driven by the desire to reduce the carbon footprint of chemical production and to create more circular economic models. heraeus-precious-metals.com Renewable feedstocks can be derived from a variety of sources, including biomass (such as wood, agricultural residues, and dedicated energy crops), algae, and even waste streams. nrel.govmdpi.comrsc.org

For the synthesis of pyridinium salts like this compound, the key starting materials are a pyridine derivative (4-methylpyridine) and a long-chain alkyl group (tetradecyl). Research is exploring how these components can be derived from renewable sources.

One promising avenue is the synthesis of pyridinium salts from biomass-derived platform molecules. For example, 5-hydroxymethylfurfural (B1680220) (HMF), which can be produced from carbohydrates, has been used as a starting material for the synthesis of N-alkylpyridinium salts. An efficient, scalable method has been developed using a catalytic amount of formic acid to react HMF with alkyl amines. researchgate.net While this specific route may not directly produce this compound, it demonstrates the potential for using biomass as a precursor for the pyridine ring structure.

The long-chain alkyl portion of this compound could potentially be sourced from fatty acids, which are abundant in vegetable oils and animal fats. These renewable resources contain fatty acids with chain lengths similar to the C14 chain required for this compound. acs.org Catalytic processes are being developed to convert these fatty acids into the corresponding alkyl halides or other suitable electrophiles for the quaternization reaction.

The table below outlines potential renewable sources for the key structural components of this compound.

| Structural Component of this compound | Potential Renewable Feedstock Source | Relevant Research Area |

| Pyridine Ring | Biomass (e.g., from carbohydrates via HMF) researchgate.net | Catalytic conversion of biomass to N-heterocycles |

| Tetradecyl Chain | Vegetable oils, animal fats (containing fatty acids) acs.org | Catalytic conversion of fatty acids to alkyl halides/alcohols |

While the direct synthesis of this compound from fully renewable feedstocks is still an area of development, the ongoing research into the conversion of biomass and other renewable resources into key chemical intermediates paves the way for a more sustainable future for the production of this and other valuable chemical compounds.

Emerging Applications and Potential Research Avenues for Miripirium Chloride

Miripirium (B12808349) Chloride as a Biopesticide in Agricultural Research

In the agricultural sector, there is a significant and growing demand for sustainable farming practices and effective crop protection solutions. Miripirium chloride is gaining attention as a promising biopesticide, offering an alternative to conventional chemical pesticides. pmarketresearch.com The interest in biopesticides is driven by the rise of organic farming and increasing consumer demand for environmentally friendly products. pmarketresearch.com

This compound's recognition for its environmentally friendly profile has propelled its integration into crop protection formulations designed to enhance crop yield and resilience against pests and diseases. pmarketresearch.com Research indicates that its use in Integrated Pest Management (IPM) strategies can lead to enhanced crop yields while minimizing chemical residues, a feature that appeals to both farmers and consumers. pmarketresearch.com The growing number of registrations for new agricultural products containing this compound suggests a strong growth trajectory in this market segment. pmarketresearch.com

Table 1: Research Focus on this compound in Agriculture

| Research Area | Key Findings and Potential | Source Citation |

|---|---|---|

| Biopesticide Efficacy | Shows promise as a sustainable alternative to traditional chemical pesticides. | pmarketresearch.com |

| Sustainable Farming | Recognized for its environmentally friendly profile, aligning with organic farming practices. | pmarketresearch.com |

| Integrated Pest Management (IPM) | Integration enhances crop yields and minimizes chemical residues. | pmarketresearch.com |

| Market Growth | Increasing registrations of agricultural products containing the compound indicate robust growth. | pmarketresearch.com |

Integration of this compound in Precision Agriculture Techniques

Precision agriculture, which utilizes advanced technologies to optimize farming practices, presents a significant opportunity for the application of this compound. researchgate.net This modern farming approach uses tools like GPS, sensors, and data analytics to make informed decisions about irrigation, fertilization, and pest control, thereby reducing waste and enhancing resource efficiency. researchgate.netsustainableagriculture.eco

The integration of this compound with precision agriculture techniques allows farmers to apply the biopesticide more effectively. pmarketresearch.com By using site-specific data, farmers can apply targeted solutions that maximize crop yield while minimizing chemical use. pmarketresearch.com This method ensures that the compound reaches the intended pests, reducing collateral damage to beneficial organisms and minimizing environmental impact. pmarketresearch.comsustainableagriculture.eco This targeted approach not only enhances the effectiveness of this compound but also aligns with the core principles of sustainable agriculture by reducing chemical runoff and preserving the health of the ecosystem. sustainableagriculture.eco

| Data-Driven Decisions | Allows farmers to use real-time data to inform pest management strategies. | sustainableagriculture.eco |

Exploration of this compound in Drug Delivery Systems

In the pharmaceutical field, this compound has historically been used as an antimicrobial preservative in some drug formulations, such as Depo-Medrol. medkoo.comncats.io However, current research is exploring its potential in more advanced drug delivery systems. pmarketresearch.com As a quaternary ammonium (B1175870) compound, it has surfactant properties that can be leveraged to improve the solubility and bioavailability of certain drugs. researchgate.net

Researchers are investigating novel delivery systems, including the potential use of this compound in formulations that enhance the efficacy and bioavailability of active pharmaceutical ingredients (APIs). pmarketresearch.com Studies have shown that certain formulations containing the compound exhibit these enhanced characteristics, which is crucial for addressing public health challenges. pmarketresearch.com The exploration extends to its role as a stabilizer for APIs and its potential incorporation into innovative solutions for combating resistant bacterial strains. pmarketresearch.com However, it is noted that some additives in formulations, including this compound, can be neurotoxic when administered via certain routes like intrathecal injection, highlighting the need for careful formulation and application-specific research. researchgate.netresearchgate.net

Table 3: Roles and Research Areas of this compound in Drug Delivery

| Role / Research Area | Description | Source Citation |

|---|---|---|

| Preservative | Used as an antimicrobial preservative in some existing pharmaceutical products. | medkoo.comncats.io |

| Excipient | Acts as a constituent in some suspensions to aid in formulation. | medkoo.comncats.io |

| Enhanced Bioavailability | Formulations containing the compound have shown enhanced bioavailability and efficacy. | pmarketresearch.com |

| Novel Delivery Systems | Ongoing research into new delivery systems to improve application effectiveness. | pmarketresearch.com |

| API Stabilizer | Explored for its potential to stabilize active pharmaceutical ingredients. | pmarketresearch.com |

Regulatory and Ethical Considerations in Miripirium Chloride Research

Miripirium (B12808349) chloride, a quaternary ammonium (B1175870) compound, serves primarily as an antimicrobial preservative and surfactant in certain pharmaceutical formulations. ontosight.ai Its use, particularly in parenteral drug products, necessitates a thorough evaluation of its safety and regulatory standing. This section explores the key regulatory and ethical dimensions of Miripirium chloride's role as a pharmaceutical excipient.

Future Directions and Interdisciplinary Research on Miripirium Chloride

Comparative Studies of Miripirium (B12808349) Chloride Toxicology with Other Preservatives

The toxicological profile of any chemical agent is a critical determinant of its application. For Miripirium chloride, which has been used in pharmaceutical formulations, understanding its toxicity relative to other common preservatives is essential for future development and safer applications. medsinfo.com.aupfizer.com Research into the toxicity of preservatives is an active field, especially for agents used in ophthalmic, injectable, and topical products where tissue sensitivity is a concern. nih.gov

Detailed toxicological data for this compound is primarily derived from animal studies. researchgate.net These studies have established lethal dose (LD50) values for various administration routes, providing a baseline for its toxic potential. ncats.ioresearchgate.net For instance, early research determined the approximate LD50 of this compound in rats to be 7.5 mg/kg intraperitoneally and 30 mg/kg intravenously. ncats.ioresearchgate.net

A comparative analysis with other widely used preservatives, particularly other quaternary ammonium (B1175870) compounds like benzalkonium chloride (BAK), is a key research direction. sigmaaldrich.com BAK is known for its broad antimicrobial activity but also for its potential to cause cellular damage, particularly on the ocular surface. nih.govnih.gov Studies have shown that preservatives like BAK can exhibit significant toxicity to corneal and conjunctival cells in a concentration-dependent manner. nih.govnih.gov Comparative studies help in contextualizing the toxicological profile of this compound and identifying applications where it might offer a safer alternative, or conversely, where its use should be limited.

Future comparative studies could employ modern in vitro models, such as 3D tissue cultures and organ-on-a-chip technology, to better simulate human physiological conditions and provide more nuanced toxicological data. Such research would be invaluable in assessing the relative risks and benefits of this compound in next-generation pharmaceutical formulations.

| Preservative | Chemical Class | Key Research Findings on Toxicology |

|---|---|---|

| This compound | Quaternary Ammonium Compound | Considered neurotoxic upon intrathecal injection, particularly in combination with excipients like polyethylene (B3416737) glycol. researchgate.netmrimigraine.comresearchgate.net Animal studies established LD50 values (e.g., 7.5 mg/kg intraperitoneally in rats). ncats.ioresearchgate.net |

| Benzalkonium Chloride (BAK) | Quaternary Ammonium Compound | Widely used preservative with known concentration-dependent toxicity to ocular surface cells. nih.govnih.gov Its detergent properties can disrupt the tear film's lipid layer. nih.gov |

| Thimerosal | Organomercury Compound | Exhibits high toxicity in ocular tissue culture studies, greater than that of benzalkonium chloride at common concentrations. nih.gov |

| Polyquaternium-1 (PQ-1) | Quaternary Ammonium Polymer | Demonstrated to be significantly less toxic to the corneoconjunctival surface in rat models compared to high doses of benzalkonium chloride. nih.gov |

Development of Tailored Therapeutic Interventions Based on this compound Interactions

Beyond its function as a preservative, the distinct molecular interactions of this compound with biological systems suggest its potential as a basis for new therapeutic agents. pmarketresearch.com Its unique chemical structure is amenable to modifications that could enhance bioavailability and target specific disease pathways. pmarketresearch.com This opens up the possibility of engineering tailored therapeutic interventions for a range of conditions.

One area of investigation stems from the observation that this compound suppresses the synthesis of glycosaminoglycans in cartilage and synovial membranes. medkoo.com This specific interaction suggests a potential, yet to be explored, role in modulating inflammatory processes in joint diseases like osteoarthritis or rheumatoid arthritis. By understanding the precise mechanism of this inhibition, researchers could design derivatives of this compound that maximize this therapeutic effect while minimizing off-target toxicity.

Furthermore, the compound's properties as a surfactant and its ability to improve the solubility of other drugs are being leveraged. ontosight.ai Future research could focus on creating novel drug delivery systems where this compound is not just an inactive excipient but an active component that enhances the delivery and efficacy of another active pharmaceutical ingredient (API). The use of artificial intelligence and machine learning to simulate and predict the interactions of this compound with various biological targets can accelerate the discovery of these new applications, paving the way for personalized medicine. pmarketresearch.com

| Observed Interaction of this compound | Potential Therapeutic Direction | Rationale |

|---|---|---|

| Suppression of glycosaminoglycan synthesis in cartilage and synovial membranes. medkoo.com | Development of anti-inflammatory agents for joint disorders. | Targeting the underlying pathological processes in conditions like osteoarthritis. |

| Enhancement of drug solubility and bioavailability. ontosight.aipmarketresearch.com | Creation of advanced drug delivery systems. | Improving the efficacy and delivery of poorly soluble active pharmaceutical ingredients. |

| Predicted interactions with various biological systems via AI-driven simulations. pmarketresearch.com | Discovery of novel therapeutic targets and applications. | Accelerating R&D for customized treatments catering to individual patient profiles. pmarketresearch.com |

Investigation of this compound in Addressing Antibiotic Resistance

The global rise of antibiotic resistance is a critical public health crisis, necessitating the urgent development of new antimicrobial agents. pmarketresearch.comeurekalert.orgmdpi.com this compound's inherent antimicrobial properties, particularly against Gram-positive bacteria, make it a candidate for investigation in this fight. ncats.iodrugfuture.com Research indicates that it may be useful against drug-resistant bacterial strains, positioning it as a compound of interest in the search for solutions to antimicrobial resistance. pmarketresearch.comncats.io

The mechanism of action for quaternary ammonium compounds often involves the disruption of bacterial cell membranes, a process that can be effective against bacteria that have developed resistance to traditional antibiotics targeting other cellular functions. nih.gov Future research should focus on elucidating the specific antibacterial mechanism of this compound and its effectiveness against a broad panel of multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies into other novel antibacterial agents, such as Exeporfinium chloride (XF-73), have shown that compounds capable of rapid bacterial cell wall disruption can be highly effective and may be less prone to developing resistance. nih.gov Investigating whether this compound shares these characteristics is a crucial next step. Furthermore, exploring its potential in synergistic combinations with existing antibiotics could reveal new strategies to overcome resistance. The use of biocides and antimicrobial agents can exert selective pressure, potentially contributing to resistance; therefore, understanding the appropriate and prudent use of this compound will be paramount. europa.eu

| Bacterial Type | Reported Activity of this compound / Related Compounds | Relevance to Antibiotic Resistance Research |

|---|---|---|

| Gram-positive bacteria (general) | This compound is reported to be effective against Gram-positive bacteria. ncats.iodrugfuture.com | Many clinically significant resistant pathogens, like MRSA, are Gram-positive. |

| Staphylococcus spp. | Related antiseptic dyes are effective against Staphylococcus spp. drugfuture.com | This genus includes the highly problematic methicillin-resistant Staphylococcus aureus (MRSA). |

| Gram-negative bacteria | Reported to be much less active against this bacterial type. drugfuture.com | Highlights the need for research into structural modifications or combination therapies to broaden its spectrum of activity. |

| Acid-fast bacteria and bacterial spores | Reported to be ineffective. drugfuture.com | Defines the limitations of its antimicrobial spectrum and guides future research toward specific applications. |

Q & A

Q. How can researchers ensure reproducibility of this compound’s activity across laboratories?

- Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw datasets, instrument calibration protocols, and batch-specific compound characterization (e.g., NMR spectra, elemental analysis). Use inter-laboratory ring tests to validate key assays like MIC or biofilm inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.